四(4-羟基苯基)乙烯

描述

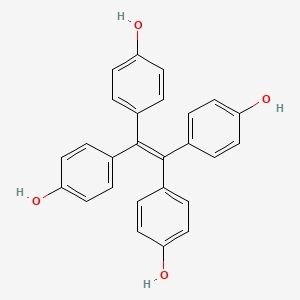

Tetrakis(4-hydroxyphenyl)ethylene is a chemical compound with the molecular formula C26H20O4 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air .

Physical And Chemical Properties Analysis

Tetrakis(4-hydroxyphenyl)ethylene is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and air . It appears as a white to light yellow to light red powder or crystal .科学研究应用

配位化学与催化

四(2-羟基苯基)乙烯及其衍生物可用作多金属配位化学的独特配体系统。它们由苯甲醚或 4-叔丁基苯甲醚合成,并通过 X 射线晶体学表征。这些衍生物促进多个金属通过螯合配位模式进行桥接,对配位化学和催化做出重大贡献 (Verkerk 等人,2002)。

有机和水溶性催化剂

用聚(乙二醇)链改性的四(4-羟基苯基)卟啉,产生了一种溶于有机和水溶液中的化合物。这种改性卟啉与锰金属离子络合时,形成 MnCl–TPP–(PEO750)4,这是一种对烯烃中的 C=C 键进行氧化裂解的有效催化剂 (Liu 等人,2007)。

电化学性质

通过循环伏安法研究了各种四取代四苯基乙烯(包括四(4-乙酰氧基和 4-苯甲酰氧基苯基)乙烯)的电化学性质。这些化合物在氧化过程中显示出与理解类似有机化合物的电子性质相关的过程 (Schreivogel 等人,2006)。

光动力效力

对包封在脂质体中的四(4-羟基苯基)卟啉及其用聚(乙二醇)改性的版本进行的研究证明了它们在光动力疗法中的有效性。这些改性减少了暗细胞毒性并增强了对某些癌细胞系的 photocytotoxicity,表明它们在光动力癌症治疗中的潜力 (Nawalany 等人,2009)。

光电性质

可溶性四(五苯基苯基)乙烯表现出光电性质,由于其大型六苯基苯螺旋桨的位阻位阻,将非发光四苯基乙烯变成发光体。此特性对于开发光电领域的材料至关重要 (Vyas 等人,2010)。

气体吸附和传感

用于多孔金属有机骨架中的四苯基乙烯 (TPE) 基配体表现出强烈的荧光,并且具有吸附气体和传感挥发性有机化合物的功能。此应用对于开发气体传感技术中的材料具有重要意义 (Liu 等人,2015)。

安全和危害

作用机制

Target of Action

Tetrakis(4-hydroxyphenyl)ethylene has been reported to primarily target mercury ions (Hg 2+) . It is used in the preparation of optical sensors for the detection of these ions . The compound’s interaction with mercury ions is crucial for its function as a sensor .

Mode of Action

The compound interacts with its targets through the formation of a Hg 2+ –ionophore complex between the mercury ions and the membrane phase . This interaction changes the UV-vis absorbance of the sensor, which is how the presence of mercury ions is detected .

Biochemical Pathways

The compound’s role as a sensor for mercury ions suggests that it may play a part in pathways related tometal ion homeostasis and detection .

Pharmacokinetics

The compound is reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor for several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6 .

Result of Action

The primary result of Tetrakis(4-hydroxyphenyl)ethylene’s action is the detection of mercury ions. The compound exhibits advantages of low detection limit, fast response time, wide dynamic range, good reversibility, high reproducibility, and remarkable selectivity regarding the number of transition metals ions .

Action Environment

The action of Tetrakis(4-hydroxyphenyl)ethylene can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing experimental parameters such as pH, and the concentration of Tetrakis(4-hydroxyphenyl)ethylene and graphene oxide nanosheets in the prepared nanocomposite .

生化分析

Biochemical Properties

Tetrakis(4-hydroxyphenyl)ethylene has been found to interact with various biomolecules. For instance, it has been used in the preparation of a novel branched polyether, where it acts as a core . In another study, it was used in the preparation of a nanocomposite for an optical sensor .

Cellular Effects

Its derivatives have shown potential in influencing cell function .

Molecular Mechanism

The molecular mechanism of Tetrakis(4-hydroxyphenyl)ethylene involves interactions with other molecules. For example, in the creation of an optical sensor, the formation of a complex between mercury ions and the membrane phase changes the UV-vis absorbance of the sensor .

Temporal Effects in Laboratory Settings

Its derivatives have shown stability and long-term effects on cellular function .

Transport and Distribution

Its derivatives have been used in the preparation of nanocomposites, suggesting potential interactions with transporters or binding proteins .

属性

IUPAC Name |

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUZHNPGWNIYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2762292.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2762296.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2762306.png)

![3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2762308.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2762309.png)

![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone](/img/structure/B2762310.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2762311.png)

![Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2762312.png)